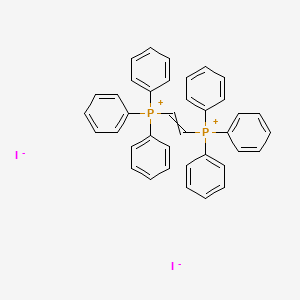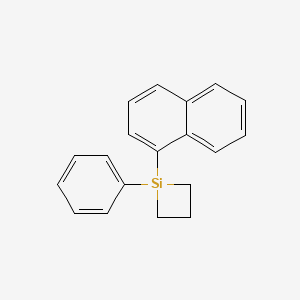
Silacyclobutane, 1-(1-naphthalenyl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silacyclobutane, 1-(1-naphthalenyl)-1-phenyl- is a compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to carbon atoms. The unique structure of silacyclobutane, 1-(1-naphthalenyl)-1-phenyl- includes a four-membered ring containing silicon, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of silacyclobutane, 1-(1-naphthalenyl)-1-phenyl- typically involves the reaction of silacyclobutane with naphthalenyl and phenyl groups under controlled conditions. One common method is the anionic ring-opening polymerization of methylsilacyclobutane followed by post-modification using hydrosilylation protocols .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing specialized equipment to ensure precise control over reaction conditions. The use of catalysts and solvents such as tetrahydrofuran (THF) can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: Silacyclobutane, 1-(1-naphthalenyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into silane derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed.
Major Products Formed: The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Silacyclobutane, 1-(1-naphthalenyl)-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying silicon-based biochemistry.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of silacyclobutane, 1-(1-naphthalenyl)-1-phenyl- involves its interaction with molecular targets through its silicon atom. The silicon atom can form stable bonds with various elements, allowing the compound to participate in diverse chemical reactions. The pathways involved include the formation of silicon-carbon and silicon-oxygen bonds, which are crucial for its reactivity and applications .
Comparison with Similar Compounds
- Silacyclobutane, 1-methyl-1-(1-naphthalenyl)-
- Ethanone, 1-(1-naphthalenyl)-
Comparison: Silacyclobutane, 1-(1-naphthalenyl)-1-phenyl- is unique due to its specific structural arrangement, which includes both naphthalenyl and phenyl groups attached to the silacyclobutane ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the phenyl group enhances its stability and reactivity in certain chemical reactions .
Properties
CAS No. |
54600-06-5 |
|---|---|
Molecular Formula |
C19H18Si |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-naphthalen-1-yl-1-phenylsiletane |
InChI |
InChI=1S/C19H18Si/c1-2-10-17(11-3-1)20(14-7-15-20)19-13-6-9-16-8-4-5-12-18(16)19/h1-6,8-13H,7,14-15H2 |
InChI Key |
SDKDNYFDSQEMGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C[Si](C1)(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


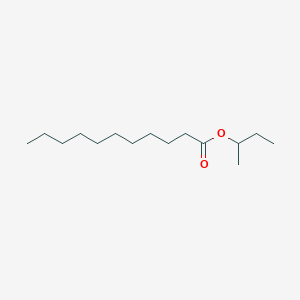
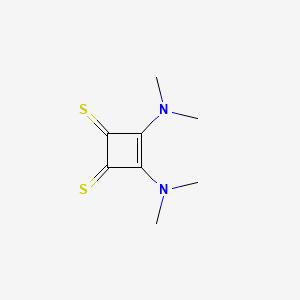
![7,8-Dimethylpyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B14641971.png)

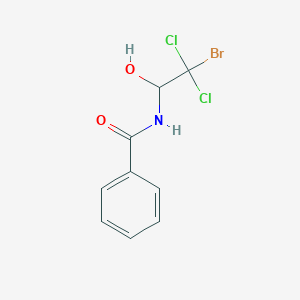
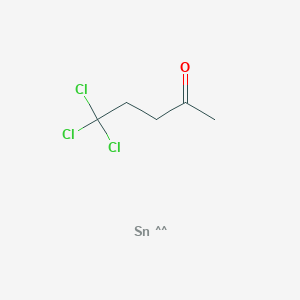
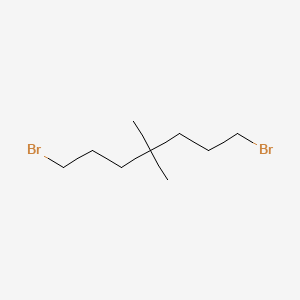

![1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14642016.png)
![2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14642025.png)


![7-Ethoxybicyclo[4.2.0]octa-2,4-diene](/img/structure/B14642034.png)
